molecular formula C13H10N2O3S2 B11667306 3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11667306
M. Wt: 306.4 g/mol
InChI Key: DLCSHHLHAVJJHW-DHZHZOJOSA-N
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Description

3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes an allyl group, a nitrobenzylidene moiety, and a thioxo group. It has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of N-allylrhodanine with p-nitrobenzaldehyde under Knoevenagel conditions. The reaction is carried out in acetic acid, leading to the formation of the desired heterocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents are used.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used, leading to different substituted thiazolidinones.

Scientific Research Applications

3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antidiabetic, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-Allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its nitrobenzylidene moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H10N2O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

(5E)-5-[(4-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10N2O3S2/c1-2-7-14-12(16)11(20-13(14)19)8-9-3-5-10(6-4-9)15(17)18/h2-6,8H,1,7H2/b11-8+

InChI Key

DLCSHHLHAVJJHW-DHZHZOJOSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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